N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide
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Overview
Description
N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide is a useful research compound. Its molecular formula is C17H19N5O3 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.14878949 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of novel compounds related to "N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide" have been a significant area of interest. Research has focused on developing novel derivatives with potential biological activities. For instance, Sharma et al. (2014) explored the synthesis, characterization, and biological evaluation of newer carbazole derivatives, highlighting the methodology for producing compounds with similar core structures and potential bioactivities (Sharma, Kumar, & Pathak, 2014). Similarly, Sridhara et al. (2011) synthesized and evaluated antimicrobial activities of 3-isoxazoline substituted phthalazine methylsulfonyl-oxadiazoles, further contributing to the understanding of the synthetic routes and biological potentials of such compounds (Sridhara et al., 2011).
Antimicrobial Studies
The antimicrobial properties of derivatives related to the compound have been the subject of several studies. Sridhara et al. (2010) synthesized new 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives and screened them for their antimicrobial activities, showcasing the potential of these compounds in combating various bacterial and fungal strains (Sridhara et al., 2010). This aligns with the broader trend of synthesizing and testing oxadiazole and phthalazine derivatives for antimicrobial efficacy, suggesting a promising area of research for compounds with the mentioned chemical structure.
Biological Screening and Anticancer Activities
The potential anticancer activities of derivatives closely related to "this compound" have also been explored. The work by Verma et al. (2022) on carbazole conjugates, including oxadiazol derivatives, outlines the synthesis and biological screening processes, emphasizing the significance of such compounds in developing anticancer therapeutics (Verma, Awasthi, & Jain, 2022).
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications. Oxadiazoles have shown promise in a variety of fields, including medicinal chemistry and material science , and this specific compound could be further studied in these contexts.
Properties
IUPAC Name |
N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(1-oxophthalazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-3-14-19-20-15(25-14)10-21(4-2)16(23)11-22-17(24)13-8-6-5-7-12(13)9-18-22/h5-9H,3-4,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOAKTDGWYPZAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CN(CC)C(=O)CN2C(=O)C3=CC=CC=C3C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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